ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE is an organic compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with ethyl 4-piperidinecarboxylate in the presence of a coupling agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{3-[(4-hydroxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate
- Ethyl 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate
- Ethyl 1-{3-[(4-nitrophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate
Uniqueness
ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H26N2O4 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 1-[3-(4-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-3-24-18(22)14-8-11-20(12-9-14)13-10-17(21)19-15-4-6-16(23-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,19,21) |
InChI Key |
AKITXTIFYIUUKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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